molecular formula C7H10O4 B062639 (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid CAS No. 175415-95-9

(1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid

Cat. No. B062639
M. Wt: 158.15 g/mol
InChI Key: BRVQFDJETHFEQY-WHFBIAKZSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropane derivatives often involves strategies such as cycloalkylation, which can be seen in the preparation of optically active cyclopropane acids via methods involving cycloalkylation of dimethyl malonate with epichlorohydrin, followed by further chemical transformations (Pirrung, Dunlap, & Trinks, 1989). These methodologies highlight the complexity and specificity required in the synthesis of stereochemically defined cyclopropane derivatives.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives, including (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid, is characterized by the three-membered cyclopropane ring. This structure influences the physical and chemical properties of the compound. X-ray crystallography studies provide insight into the conformational preferences of these molecules, showing how substituent effects and ring strain influence molecular geometry (Korp, Bernal, & Fuchs, 1983).

Chemical Reactions and Properties

Cyclopropane derivatives undergo various chemical reactions, reflecting their reactivity and functional group transformations. The presence of electron-withdrawing groups, such as esters or carboxylic acids, can significantly affect the reactivity, as seen in oxidative scission reactions with RuO4, leading to ring opening and formation of different products depending on the substituents and reaction conditions (Graziano, Lasalvia, Piccialli, & Sica, 1996).

Safety And Hazards

Like all chemicals, cyclopropanecarboxylic acids should be handled with care. They can be irritants and should be avoided contact with skin and eyes. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information.


Future Directions

The study of cyclopropanecarboxylic acids and their derivatives is an active area of research in organic chemistry. Future directions may include the development of new synthetic methods, the discovery of new reactions, and the exploration of their potential applications in various fields.


Please note that this is a general analysis and may not apply directly to “(1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid”. For a comprehensive analysis of this specific compound, more detailed information or studies would be needed. If you have access to scientific databases, you might find more specific information there. If you’re working in a lab, always consult with a knowledgeable colleague or supervisor if you’re unsure. Safety should always be your first priority when working with chemicals.


properties

IUPAC Name

(1S,2S)-2-ethoxycarbonylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVQFDJETHFEQY-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid

CAS RN

175415-95-9
Record name (1S,2S)-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

t-Butyl-β(S)-[[[2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl]carbonyl]amino]-phenylpropanoate 0.90 g (0.0036 mol) of 2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl-carboxylic acid was treated with 50 mL dry DMF and the solvent removed at 55° C. To the remaining solid was added 60 mL DMF, 6 mL pyridine and 0.43 g (0.44 mL, 0.0036 mol) trimethylacetyl chloride. After 0.5 hr at room temperature the reaction mixture was heated at 55° C. for 0.5 hr then 0.93 g (0.004 mol) tert-butyl-3-amino-3-phenyl propionate and 0.36 g (0.40 mL, 0.004mol) N-methylmorpholine were added and the reaction allowed to proceed overnight. At this point volatiles were removed and the desired product isolated by preparative RPHPLC and lyophilized to give a diastereomeric mixture of t-butyl-β(S)-[[[2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl]carbonyl]amino]-3-phenylpropanoate as a white powder (150 mg); 1H HMR (300 MHz) (d6DMSO) δ1.19 (m, 2H), 1.28 (s), 1.31 (s, 9H), 2.21 (m, 2H), 2.65 (d, J=7.9 Hz), 2.66 (d, J=7.7 Hz, 2H), 5.2 (m, 1H), 7.32 (m, 5H), 7.78 (m, 4H), 8.86 (d, 1H, J=8.6 Hz), 8.95 (bs, 2H), 9.10 (bs, 2H), 10.74 (s), 10.80 (s, 1H); MS (FAB) 451.4 (MH+).
[Compound]
Name
t-Butyl-β(S)-[[[2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl]carbonyl]amino]-phenylpropanoate
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
2-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]cyclopropyl-carboxylic acid
Quantity
0 (± 1) mol
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reactant
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Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
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Quantity
0.44 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
[Compound]
Name
tert-butyl-3-amino-3-phenyl propionate
Quantity
0.93 g
Type
reactant
Reaction Step Three
Quantity
0.4 mL
Type
reactant
Reaction Step Three

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